Faropenem sodium

Description

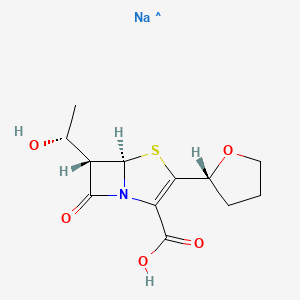

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H15NNaO5S |

|---|---|

Molecular Weight |

308.31 g/mol |

InChI |

InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/t5-,6-,7+,11-;/m1./s1 |

InChI Key |

ZAHYBLKQUGVSKQ-VUKDEKJYSA-N |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O.[Na] |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O.[Na] |

Synonyms |

2-(2'-tetrahydrofuryl)-6-hydroxyethylpenem-3-carboxylate 6-hydroxyethyl-7-oxo-3-(2-tetrahydrofuryl)-4-thia-1-azabicyclo(3.2.0)hep-2-ene-2-carboxylic acid ALP 201 ALP-201 SUN 5555 SUN-5555 SUN5555 SY 5555 SY-5555 SY5555 WY 49605 WY-49605 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Development of Faropenem Sodium

Historical and Classical Synthetic Routes to the Penem (B1263517) Nucleus

The construction of the penem nucleus, the bicyclic core of Faropenem (B194159), has been a central challenge for synthetic chemists. Early approaches laid the groundwork for more advanced strategies, establishing key transformations and intermediates.

Wittig Reaction-Based Syntheses

A foundational strategy for constructing the five-membered ring of the penem nucleus involves an intramolecular Wittig reaction. google.com This classical approach has been a cornerstone in the synthesis of numerous penem antibiotics. One of the initial routes to Faropenem involved a multi-step sequence that culminated in this key cyclization step. newdrugapprovals.org The process typically starts from a precursor like 4-acetoxyazetidin-2-one, which undergoes several transformations to introduce the necessary side chains and functional groups. newdrugapprovals.orggoogleapis.com This includes condensation with an appropriate glyoxalate, chlorination, and reaction with triphenylphosphine (B44618) to form a phosphorane intermediate. googleapis.com The final ring closure is then achieved via an intramolecular Wittig reaction, typically by heating in a solvent like toluene. google.comgoogleapis.com

Multi-Step Synthesis from Precursors (e.g., 4-AA Intermediate, L-Threonine)

To overcome the limitations of early methods and to ensure the correct stereochemistry, multi-step syntheses commencing from readily available chiral precursors have been extensively explored.

(3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone (4-AA) has emerged as a crucial intermediate for the synthesis of not only Faropenem but also a wide range of carbapenem (B1253116) and penem antibiotics. google.comgoogle.com The synthesis of 4-AA itself can be achieved from various starting materials, including L-threonine. google.comgoogle.com One route starting from L-threonine involves its conversion to an epoxy butyrate, followed by reaction with p-methoxyaniline and subsequent cyclization to form the β-lactam ring. google.com Further steps of hydroxy protection, hydrolysis, oxidative decarboxylation, and deprotection yield the desired 4-AA intermediate. google.com The use of L-threonine as a starting material is advantageous due to its natural availability and the ability to control the stereochemistry of the final product. google.com

Once 4-AA is obtained, the synthesis of Faropenem proceeds through a series of steps. A common pathway involves the reaction of 4-AA with (R)-tetrahydrofuran-2-thiocarboxylic acid, followed by condensation with an allyl glyoxalate. newdrugapprovals.orggoogleapis.com The subsequent steps often mirror the classical Wittig-based approach, involving chlorination, phosphorane formation, and intramolecular cyclization. googleapis.com

Another significant precursor is L-Threonine , which can be used to directly synthesize key intermediates for Faropenem. google.com A notable advantage of using L-threonine is the ability to achieve stereospecific synthesis, avoiding the need for resolving racemic mixtures later in the process. google.com One patented method describes the conversion of L-threonine to a bromo-threonine derivative, followed by amidation and epoxidation to form a stable epoxy butyramide. google.com This intermediate then undergoes cyclization to form the β-lactam nucleus with high stereospecificity. google.com

Advanced Synthetic Strategies and Process Optimization

In response to the challenges of early synthetic routes, including low yields and the use of hazardous reagents, significant research has focused on developing more efficient and industrially viable processes.

"One-Pot" Synthesis Approaches

"One-pot" syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost, and waste reduction. Several one-pot or streamlined processes for Faropenem sodium have been developed.

One such process begins with the condensation of (R)-tetrahydrofuran-2-thioformic acid and 4-AA. quickcompany.in This is followed by condensation with allyl chlorooxoacetate and an intramolecular Wittig-Horner reaction using triethyl phosphite. quickcompany.in The final steps involve deprotection of the resulting intermediate. quickcompany.in Another reported one-pot process involves reacting a sodium salt of R(+)-tetrahydrofuran-2-thiocarboxylic acid with AOSA (a derivative of 4-AA) in aqueous acetone (B3395972). googleapis.comnewdrugapprovals.org The resulting intermediate is then taken directly to the next step without purification. newdrugapprovals.org A Chinese patent describes a one-pot method where intermediates are used directly in subsequent steps, which is claimed to have low cost, high yield, and mild reaction conditions. patsnap.com

A specific one-step synthesis method has also been patented, which utilizes a two-phase system of an organic solvent and water. google.com This process employs palladium, sodium bicarbonate, 5,5-dimethyl-1,3-cyclohexanedione, an organophosphorus compound, and a desilylation substance to convert (5R, 6S)-6-[(R)-1-hydroxyethyl]-2-[(R)-2-tetrahydrofuranyl]penem-3-allylcarboxylate directly to this compound. google.com

Use of Specific Catalysts and Reagents in Stereoselective Synthesis

The stereochemistry of Faropenem is critical for its biological activity. Therefore, the use of specific catalysts and reagents to control the stereochemical outcome of reactions is a key aspect of its synthesis.

The synthesis of the 4-AA intermediate itself has been a focus of stereoselective strategies. For instance, the use of chlorosulfonyl isocyanate for the β-lactam ring formation from (R)-butane-1,3-diol has been studied, with a significant solvent effect on the diastereoisomeric ratio being observed. researchgate.net In some routes, copper(II) acetate (B1210297) has been used as a less toxic alternative to mercury(II) acetate for converting a phenylthio group to an acetoxy group. researchgate.net

In the final deallylation step to produce this compound from its allyl-protected precursor, palladium catalysts are frequently employed. googleapis.comgoogle.com Tetrakis(triphenylphosphine)palladium(0) in the presence of an allyl acceptor like sodium 2-ethylhexanoate (B8288628) is a common reagent system for this transformation. newdrugapprovals.orggoogleapis.com The use of Pd/C for deprotection has also been reported as an improvement. googleapis.com

The intramolecular Wittig cyclization can be induced by reagents such as triphenylphosphine or triethyl phosphite. newdrugapprovals.orgquickcompany.in The choice of reagent and reaction conditions can influence the efficiency of this crucial ring-forming step.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount for achieving high yields and purity, which are essential for the industrial production of pharmaceuticals. For the synthesis of this compound, various parameters have been optimized.

In the one-pot process involving the reaction of AOSA with the sodium salt of R(+)-tetrahydrofuran-2-thiocarboxylic acid, maintaining the pH between 8.0 and 8.5 using sodium bicarbonate solution is crucial for the reaction to proceed efficiently. googleapis.comnewdrugapprovals.org

Purification methods have also been optimized to achieve high purity of the final product. A common method involves dissolving the crude this compound in water and then precipitating the pure product by adding a water-miscible organic solvent like acetone. newdrugapprovals.org One example shows that dissolving crude this compound in purified water and then adding acetone can yield a product with a purity of 99.95%. newdrugapprovals.org

Temperature control is also a critical factor. For instance, in one patented process, the condensation of compound III with allyloxy oxalyl chloride is carried out at -5 to -10 °C. google.com The final purification step involving precipitation with acetone is often performed at low temperatures (0-2 °C) to maximize the recovery of the pure product. newdrugapprovals.org

The choice of solvent can also significantly impact the reaction outcome. While early syntheses utilized solvents like benzene, which is environmentally unacceptable, later developments have focused on using more benign solvents like toluene, ethyl acetate, and acetone. googleapis.comnewdrugapprovals.org

Purification and Crystallization Techniques for this compound

The final steps in the synthesis of this compound, its purification and crystallization, are critical for ensuring the compound's stability, purity, and suitability for pharmaceutical applications. Various methods have been developed to isolate and purify this compound, often targeting specific crystalline forms, such as the hemi-pentahydrate, which is noted for its stability. justia.comgoogleapis.com These processes typically involve solvent-based crystallization, often with the use of anti-solvents to induce precipitation, and may include a decolorization step using activated carbon. google.compatsnap.com

A common purification strategy involves dissolving the crude this compound in a suitable solvent, followed by the addition of an anti-solvent to precipitate the purified compound. Water is frequently used as the initial solvent, taking advantage of the sodium salt's solubility. googleapis.comnewdrugapprovals.org Subsequently, a water-miscible organic solvent, in which this compound is less soluble, is added to induce crystallization. justia.comgoogle.com Acetone is a widely cited anti-solvent in this context. googleapis.comnewdrugapprovals.orggoogle.com

The temperature during crystallization is a key parameter that is carefully controlled to influence crystal formation and yield. google.comgoogle.com For instance, a procedure might involve dissolving crude this compound in water at room temperature (25-30°C), followed by the addition of acetone and subsequent cooling to 0-2°C to maximize the precipitation of the purified solid. newdrugapprovals.org Another described method involves chilling an aqueous solution of the crude product to between 0-4°C before adding acetone or methyl ethyl ketone. google.com

Alternative solvent systems have also been explored. One approach uses a lower alcohol, such as methanol (B129727) or ethanol, to dissolve the crude product at a low temperature. google.com After a decolorization step with activated carbon, water is added, and the alcohol is removed under reduced pressure. The resulting aqueous solution is then treated with a ketone-based insoluble solvent to crystallize the pure this compound hydrate. google.com This low-temperature process is reported to improve yield significantly. google.com

The choice of solvents and conditions can also influence the resulting crystalline form, or polymorph, of this compound. The hemi-pentahydrate is a common target due to its stability. justia.comgoogleapis.com X-ray powder diffraction (XRPD) is a key analytical technique used to characterize and confirm the specific crystalline structure of the final product. google.com

Here is a summary of various purification techniques described in the literature:

| Method | Solvent System | Key Process Steps | Yield/Purity | Reference |

| Aqueous/Acetone Precipitation | Water, Acetone | 1. Dissolve crude this compound in water at 25-30°C. 2. Charcoalize the solution. 3. Add acetone to precipitate the solid. 4. Cool to 0-2°C, filter, and dry. | Purity: 99.95% | newdrugapprovals.org |

| Low-Temperature Crystallization | Water, Acetone/Methyl Ethyl Ketone | 1. Dissolve crude product in distilled water. 2. Cool the aqueous solution to 0-4°C. 3. Slowly add acetone or methyl ethyl ketone. 4. Continue stirring at low temperature, then allow to warm while stirring overnight. | Yield: 96% (with acetone) | google.com |

| Low-Temperature Alcohol/Ketone System | Lower Alcohol (e.g., Methanol, Ethanol), Water, Ketone Insoluble Solvent | 1. Dissolve crude product in a lower alcohol at -20 to 40°C and decolorize with activated carbon. 2. Add water and remove the alcohol via vacuum concentration at 0-40°C. 3. Add the residue to a ketone insoluble solvent to induce crystallization. | Yield: >90% | google.com |

| Methanol/Acetone Crystallization | Methanol, Water, Acetone | 1. Dissolve technical grade this compound in methanol. 2. Charcoalize and filter. 3. Distill off methanol. 4. Treat residue with a mixture of water and acetone at 25-30°C. 5. Cool to 0-5°C, filter, and dry. | Not specified | quickcompany.in |

| One-Pot Synthesis and Crystallization | Dichloromethane, Water, Acetone | 1. Following a one-pot synthesis, the resulting aqueous layer is separated. 2. The aqueous layer is washed, decolorized, and concentrated. 3. Acetone is added dropwise to the concentrated aqueous solution to induce crystallization. | Yield: ~77%, Purity: ~99.6% | patsnap.comgoogle.com |

Mechanisms of Action and Molecular Interactions of Faropenem Sodium

Inhibition of Bacterial Cell Wall Synthesis

The structural integrity of bacteria relies heavily on the peptidoglycan layer of the cell wall, which protects the cell from osmotic stress. patsnap.com The synthesis of this crucial polymer involves a series of enzymatic steps, with the final and critical stage being the cross-linking of peptidoglycan strands, a process catalyzed by PBPs. patsnap.com Faropenem (B194159), like other β-lactam antibiotics, effectively halts this process. nih.govsterisonline.comsterisonline.com

By inhibiting the transpeptidase activity of PBPs, faropenem prevents the formation of these essential cross-links. nih.govmsdvetmanual.com This disruption leads to a weakened cell wall, rendering the bacterium susceptible to lysis and eventual death, particularly in actively dividing cells. patsnap.compatsnap.com The accumulation of cell wall precursors is a direct consequence of this inhibition. patsnap.com

Penicillin-Binding Protein (PBP) Binding Dynamics and Specificity

The efficacy of faropenem is closely linked to its ability to bind to a variety of PBPs across different bacterial species. patsnap.comnih.gov It generally shows a high affinity for high-molecular-weight PBPs. nih.govresearchgate.netscite.ai

Preferential Targeting of Specific PBPs (e.g., PBP2, PBP1A, PBP1B, PBP3)

Faropenem exhibits a broad-spectrum activity due to its high affinity for multiple PBPs. patsnap.compatsnap.com Research has demonstrated specific binding preferences that can vary between bacterial species.

In Escherichia coli, faropenem has the highest affinity for PBP2, followed by PBP1A, PBP1B, PBP3, and PBP4. nih.govresearchgate.netscite.aiwikigenes.org This preferential targeting of PBP2 is a key aspect of its action against this gram-negative bacterium. researchgate.netsemanticscholar.org In Staphylococcus aureus and Streptococcus pneumoniae, faropenem displays a high binding affinity for PBP1, followed by PBP3 and PBP2. nih.govresearchgate.netscite.ai For pneumococci, faropenem demonstrates strong binding to most PBPs, with the exception of PBP2X. nih.gov However, it shows minimal PBP selectivity in S. pneumoniae strain D39, with its lowest 50% inhibitory concentration (IC50) for PBP1a. asm.org In Proteus vulgaris, the highest binding affinity is for PBP4, followed by PBP1A, PBP2, and PBP3. nih.govresearchgate.netscite.aiwikigenes.org In Serratia marcescens, it preferentially binds to PBP2 and PBP4. nih.govresearchgate.netscite.ai Faropenem also shows a high affinity for PBP3 in Pseudomonas aeruginosa, although this alone is not sufficient for effective killing of the bacterium. mdpi.com

Table 1: Preferential PBP Targets of Faropenem in Various Bacteria

| Bacterial Species | Preferential PBP Targets (in order of decreasing affinity where specified) |

|---|---|

| Escherichia coli | PBP2, PBP1A, PBP1B, PBP3, PBP4 nih.govresearchgate.netscite.aiwikigenes.org |

| Staphylococcus aureus | PBP1, PBP3, PBP2 nih.govresearchgate.netscite.ai |

| Streptococcus pneumoniae | PBP1, PBP3, PBP2 nih.govresearchgate.netscite.ai |

| Proteus vulgaris | PBP4, PBP1A, PBP2, PBP3 nih.govresearchgate.netscite.aiwikigenes.org |

| Serratia marcescens | PBP2, PBP4 nih.govresearchgate.netscite.ai |

| Pseudomonas aeruginosa | PBP3 mdpi.com |

Conformational Changes Induced by Faropenem Binding

The binding of faropenem to PBPs induces significant morphological changes in bacteria, which are consistent with its PBP affinity profile. nih.govscite.ai In S. aureus, exposure to faropenem at sub-inhibitory concentrations leads to irregular septum formation. nih.govscite.aincats.io At or above the minimum inhibitory concentration (MIC), an increased number of lysed cells is observed. nih.govscite.aincats.io

In E. coli, faropenem induces a change from the normal rod shape to a spherical form in a time-dependent manner at sub-inhibitory concentrations. nih.govscite.aincats.io At the MIC, bulging cells are observed, and after prolonged exposure, cell lysis occurs. nih.govscite.aincats.io At higher concentrations, the formation of spheroplast-like forms and cell lysis are evident. nih.govscite.aincats.io

Molecular Mimicry and β-Lactam Ring Reactivity

The mechanism of faropenem is rooted in molecular mimicry. patsnap.comnih.gov The β-lactam ring, a core structural feature of faropenem, is a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. nih.govmdpi.comnih.gov This resemblance allows faropenem to fit into the active site of PBPs. patsnap.comnih.gov

Once in the active site, the strained β-lactam ring of faropenem is highly reactive. mdpi.com The active site serine residue of the PBP attacks the carbonyl carbon of the β-lactam ring. nih.govnih.gov This reaction leads to the opening of the ring and the formation of a stable, covalent acyl-enzyme complex. nih.govnih.govox.ac.uk This irreversible acylation inactivates the PBP, thereby halting cell wall synthesis. nih.govsemanticscholar.org The double bond within the penem (B1263517) structure increases the reactivity of the β-lactam ring, enhancing its inhibitory activity. mdpi.com

Mechanisms of Bacterial Resistance to Faropenem Sodium

β-Lactamase Hydrolysis and Stability Profiles

The stability of faropenem (B194159) sodium against hydrolysis by β-lactamases is a critical determinant of its antibacterial efficacy. While it shows resilience against many common β-lactamases, certain enzyme classes can effectively neutralize the drug.

Stability Against Class A, C, and D β-Lactamases (including ESBLs and AmpC)

Faropenem exhibits a high degree of stability against many Class A, C, and D β-lactamases, which include extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. researchgate.netnih.govmedwinpublishers.com This stability is partly attributed to the trans configuration of its β-lactam ring at the C5 and C6 positions. nih.gov Studies have shown that faropenem is stable against penicillinase from Staphylococcus aureus and Escherichia coli, as well as cephalosporinases from E. coli and Proteus vulgaris. nih.govnih.gov Its stability to hydrolysis by ESBLs makes it a potential option for treating infections caused by ESBL-producing bacteria. microbiologyresearch.orgmicrobiologyresearch.orgportico.org

However, its activity can be compromised in certain situations. For instance, while modal minimum inhibitory concentrations (MICs) for E. coli and Klebsiella spp. with ESBLs are generally low, some AmpC-derepressed Enterobacter spp. have shown higher MICs. researchgate.net The co-production of AmpC and ESBL enzymes in Klebsiella pneumoniae has also been associated with markedly high MICs to faropenem. asm.org Furthermore, specific carbapenemases, such as the Class A enzyme NMC-A, have been shown to cause significant increases in faropenem MICs when introduced into E. coli. researchgate.net

| Bacterial Group | Enzyme Type | Faropenem Activity/Stability | Reference |

|---|---|---|---|

| E. coli, Klebsiella spp. | ESBLs (including CTX-M types) | Good activity, modal MICs 0.5-1 mg/L | researchgate.net |

| Enterobacter spp. | AmpC-derepressed | Less active, some isolates with MICs of 16 mg/L | researchgate.net |

| Serratia spp. | AmpC-derepressed | Less active, MICs of 8-16 mg/L | researchgate.net |

| E. coli (transconjugants) | NMC-A (Class A Carbapenemase) | Substantive rise in MICs | researchgate.net |

| K. pneumoniae | AmpC/ESBL co-producers | Markedly high MICs | asm.org |

Interaction with Metallo-β-Lactamases (MBLs)

Resistance to faropenem can occur through the production of metallo-β-lactamases (MBLs), which are zinc-dependent Class B β-lactamases. researchgate.netnih.gov Faropenem is a substrate for several MBLs, including the carbapenem-hydrolyzing enzymes VIM-2 (a subclass B1 MBL) and L1 (a subclass B3 MBL). researchgate.netnih.gov Although it is hydrolyzed by these enzymes, the rate of hydrolysis by MBLs from Bacteroides fragilis has been reported to be five times lower than that for imipenem (B608078). researchgate.netmedwinpublishers.comnih.gov

Kinetic studies have confirmed that faropenem is a substrate for MBLs like VIM-1, VIM-2, NDM-1, and L1. researchgate.netnih.gov The interaction with these enzymes leads to the opening of the β-lactam ring. researchgate.netnih.gov The IMP-type MBLs, in particular, have been shown to cause a significant increase in faropenem MICs. researchgate.net

Enzymatic Hydrolysis Kinetics and Products Characterization

The enzymatic hydrolysis of faropenem by β-lactamases is a complex process that can yield multiple products. Kinetic studies have shown that while faropenem is a substrate for enzymes like the Class A KPC-2 and the MBLs VIM-2 and L1, it is less efficiently hydrolyzed by KPC-2. researchgate.netnih.gov

Upon interaction with these enzymes, the β-lactam ring of faropenem is opened. researchgate.netnih.gov Crystallographic and solution-state NMR studies have revealed the formation of different reaction products depending on the enzyme. researchgate.net

With KPC-2 (Class A) and VIM-2 (MBL): Crystallography shows the formation of an imine product where the tetrahydrofuran (B95107) (THF) ring is also opened to form an alkene. researchgate.net

With L1 (MBL): The crystal structure shows an imine product, but the THF ring remains intact. researchgate.net

Solution State Studies (NMR): For a range of enzymes including L1, KPC-2, VIM-1, VIM-2, NDM-1, OXA-23, OXA-10, and OXA-48, the results consistently show the formation of imine products where the THF ring is opened. researchgate.net A THF ring-closed imine product was only observed with VIM-1 and VIM-2. researchgate.net Additionally, an enamine product with a closed THF ring was observed at varying levels in all cases. researchgate.net

This variability between crystal structures and solution-state findings highlights the complexity of the hydrolysis process and suggests that multiple reaction pathways can occur. researchgate.net

Efflux Pump Systems and Substrate Specificity

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. This mechanism contributes to both intrinsic and acquired resistance to faropenem, particularly in Gram-negative bacteria like Pseudomonas aeruginosa.

Role of Specific Efflux Pumps (e.g., MexAB-OprM) in Resistance

The Resistance-Nodulation-Cell Division (RND) family of efflux pumps is clinically significant in Gram-negative bacteria. nih.govmdpi.com The MexAB-OprM efflux pump in P. aeruginosa plays a crucial role in its intrinsic resistance to a range of β-lactams, including faropenem. mdpi.comresearchgate.net Deletion of the mexAB-oprM operon has been shown to increase susceptibility to faropenem. mdpi.comasm.org Overexpression of this pump, often due to mutations in regulatory genes like mexR, is a common mechanism of acquired resistance in clinical isolates. mdpi.complos.org Studies have demonstrated that the high intrinsic resistance of P. aeruginosa to penems is a result of the interplay between the MexAB-OprM system, the outer membrane barrier, and AmpC β-lactamase. asm.org

| Efflux Pump System | Organism | Role in Faropenem Resistance | Reference |

|---|---|---|---|

| MexAB-OprM | Pseudomonas aeruginosa | Contributes to intrinsic resistance. Deletion of the operon increases susceptibility. Overexpression leads to acquired resistance. | mdpi.comresearchgate.netasm.org |

Novel Binding Sites and Efflux-Mediated Resistance Selection

Faropenem is recognized and transported by the MexAB-OprM multidrug efflux pump. nih.govmedex.com.bd Interestingly, it appears to have a unique binding site within this pump system. nih.govmedex.com.bd This distinction is significant because it suggests that exposure to faropenem is not likely to select for efflux-mediated resistance to other carbapenems that may bind to different sites. nih.govmedex.com.bd This specificity in binding could be an advantage in limiting the cross-selection of resistance among different carbapenem (B1253116) antibiotics. The broad substrate specificity of RND pumps is a complex phenomenon, and how these pumps recognize and transport such a wide array of molecules is an area of active research. nih.govnih.gov

Penicillin-Binding Protein Alterations and Reduced Binding Affinity

The primary mechanism of action for all β-lactam antibiotics, including faropenem, is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). ontosight.aitoku-e.compatsnap.comsterisonline.com Consequently, alterations in these target proteins represent a significant mechanism of resistance. ontosight.aimdpi.commdpi.com Bacteria can modify PBPs, which reduces the binding affinity of β-lactam antibiotics and diminishes their efficacy. mdpi.commdpi.com

In Streptococcus pneumoniae, resistance to β-lactams is well-understood to be a result of sequential alterations in PBPs. nih.gov The most clinically significant resistance involves modifications to PBP1A, PBP2X, and PBP2B. nih.gov Research demonstrates that faropenem exhibits a strong binding affinity for most pneumococcal PBPs, which contributes to its potent activity against both penicillin-susceptible and non-susceptible strains. nih.gov However, studies have observed a lower binding affinity of faropenem for PBP2X compared to other PBPs. nih.gov Despite this, this reduced affinity for PBP2X alone does not appear to significantly impact the minimum inhibitory concentrations (MICs) for the strains tested. nih.gov

Carbapenems, a related class, also show reduced binding affinities for PBPs, particularly PBP2X and PBP2B, in penicillin-resistant isolates. nih.gov Faropenem generally shows high affinity for high-molecular-weight PBPs such as PBP1, PBP2, and PBP3 in most bacteria. nih.govresearchgate.net For example, in S. aureus, faropenem has a high affinity for PBP1, PBP3, and PBP2, while in Escherichia coli, its highest affinity is for PBP2. researchgate.net In pneumococci, while most β-lactams show the most potent inhibition against PBP3 or PBP2x, faropenem is an exception, with its lowest 50% inhibitory concentration (IC₅₀) being for PBP1a. asm.org The development of high-level penicillin resistance in S. pneumoniae typically requires combined alterations in PBP1a, PBP2b, and PBP2x. etflin.com

**Table 1: Comparative Binding Affinities of Faropenem and Other β-Lactams to Penicillin-Binding Proteins (PBPs) in S. pneumoniae*** *This table displays the 50% inhibitory concentration (IC₅₀ in μg/ml), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin to the target PBP. A lower value indicates a higher binding affinity.

| β-Lactam Agent | PBP1a | PBP1b | PBP2a | PBP2x | PBP2b | PBP3 |

|---|---|---|---|---|---|---|

| Faropenem | 0.02 | 0.03 | 0.08 | 2.52 | 0.25 | 0.04 |

| Penicillin G | 0.06 | 0.07 | 0.05 | 0.01 | 0.01 | 0.01 |

| Amoxicillin | 0.03 | 0.03 | 0.06 | 0.02 | 0.01 | 0.02 |

| Imipenem | 0.01 | 0.01 | 0.01 | 0.03 | 0.06 | 0.01 |

| Cefuroxime | 0.14 | 0.16 | 0.16 | 0.04 | 1.58 | 0.11 |

Outer Membrane Permeability and Drug Uptake

The outer membrane of Gram-negative bacteria provides a formidable, selective barrier that antibiotics must bypass to reach their intracellular targets. nih.govmdpi.com This low permeability is a major component of intrinsic resistance. frontiersin.orgaimspress.com For hydrophilic drugs like faropenem, entry into the periplasmic space is primarily facilitated by protein channels known as porins. nih.govmdpi.com Therefore, any changes to the outer membrane that limit drug influx can contribute significantly to resistance. ontosight.aimdpi.commdpi.com The effectiveness of an antibiotic is thus dependent not only on its interaction with its target but also on its ability to permeate this outer layer. dovepress.com

A primary mechanism for reducing drug uptake in Gram-negative bacteria is the modification or loss of outer membrane porins. mdpi.commdpi.comnih.gov Bacteria can develop resistance by reducing the expression of porin channels or by acquiring mutations that alter the structure of the porin, thereby restricting antibiotic entry. nih.govmdpi.com This mechanism is particularly effective when combined with other resistance factors, such as the presence of β-lactamase enzymes in the periplasm, which can degrade the antibiotic that does manage to enter. dovepress.com In vitro studies on E. coli have demonstrated that induced resistance to faropenem can be associated with changes in porin expression. For instance, the development of faropenem resistance in ESBL-producing E. coli has been linked to cross-resistance to carbapenems, a phenomenon often associated with porin loss combined with enzymatic resistance. researchgate.net

Pseudomonas aeruginosa is a pathogen known for its high intrinsic resistance to many antibiotics, including faropenem. chemicalbook.comnih.govasm.orgnih.gov This resistance is not due to a single factor but rather the interplay of several mechanisms. asm.orgnih.gov The key contributors to faropenem resistance in P. aeruginosa are:

Low Outer Membrane Permeability: The outer membrane of P. aeruginosa is inherently 12 to 100 times less permeable than that of E. coli, significantly restricting the entry of many compounds. frontiersin.org Despite faropenem having a higher binding affinity for some high-molecular-weight PBPs than imipenem, its poor penetration across the outer membrane results in intrinsic resistance. nih.gov

Active Efflux Systems: P. aeruginosa possesses multiple efflux pumps that actively expel antibiotics from the cell. The MexAB-OprM multidrug efflux system is a major contributor to the intrinsic resistance against penems. nih.govasm.orgnih.gov

Enzymatic Degradation: The presence of a chromosomal AmpC β-lactamase also contributes to resistance, although studies suggest its role in intrinsic resistance to penems is secondary to the outer membrane barrier and efflux pumps. asm.orgnih.gov

Research using isogenic mutants of P. aeruginosa has shown that the high intrinsic resistance to faropenem is a result of the combined effects of the outer membrane barrier and the MexAB-OprM efflux pump. asm.orgnih.gov While the affinity of faropenem for the PBPs of P. aeruginosa is sufficient for bactericidal activity, the low intracellular concentration achieved due to poor influx and active efflux prevents this from occurring. asm.orgnih.gov

Porin Modifications and Exclusion Mechanisms

Development of Resistance in Laboratory and Surveillance Studies

Laboratory studies have demonstrated that resistance to faropenem can be induced, providing insight into potential clinical challenges. In one study, serial passage of CTX-M-15-producing E. coli isolates in the presence of faropenem led to the development of high-level resistance (MIC increasing from ≤2 mg/L to 64 mg/L). researchgate.net Crucially, this induced faropenem resistance resulted in cross-resistance to carbapenems, including ertapenem, meropenem (B701), and imipenem. researchgate.netresearchgate.net This finding is of significant concern, as the widespread use of faropenem could potentially select for resistance to last-resort carbapenem antibiotics. indianpediatrics.netreactgroup.org

Despite these laboratory findings, longitudinal surveillance studies have generally reported a low propensity for resistance development to faropenem in clinical settings. nih.govnih.gov A surveillance study conducted over six years in Japan following the launch of faropenem sodium found that resistance remained uncommon. nih.gov Similarly, a large U.S. surveillance study from 2005-2006 provided baseline susceptibility data for key respiratory pathogens. researchgate.netresearchgate.net The study found faropenem to be highly active against S. pneumoniae, H. influenzae, and M. catarrhalis. researchgate.netresearchgate.net However, as with other β-lactams, the activity of faropenem was reduced against penicillin-resistant S. pneumoniae. nih.gov

Table 2: Faropenem Activity against U.S. Respiratory Pathogens (2005-2006 Surveillance) This table presents the Minimum Inhibitory Concentration (MIC) in μg/ml, which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Organism (Number of Isolates) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) | MIC Range (μg/ml) |

|---|---|---|---|

| S. pneumoniae (1,543) | 0.015 | 0.5 | ≤0.004–2 |

| H. influenzae (978) | 0.25 | 1 | ≤0.03–4 |

| M. catarrhalis (489) | 0.25 | 0.5 | ≤0.03–1 |

In Vitro Antimicrobial Spectrum and Susceptibility Research

Activity Against Gram-Positive Bacterial Species

Faropenem (B194159) exhibits considerable in vitro activity against many Gram-positive aerobic and anaerobic organisms. jlabphy.orgresearchgate.net Research has highlighted its potency against common pathogens such as Streptococcus species and methicillin-susceptible Staphylococcus aureus. medwinpublishers.comchemicalbook.com

Faropenem is highly potent against Streptococcus pneumoniae, including strains that are not susceptible to penicillin. medwinpublishers.comchemicalbook.comasm.org In a large surveillance study of U.S. isolates, the faropenem minimum inhibitory concentration required to inhibit 90% of organisms (MIC90) was 0.008 µg/mL for penicillin-susceptible, 0.25 µg/mL for penicillin-intermediate, and 1 µg/mL for penicillin-resistant strains of S. pneumoniae. nih.gov This demonstrated that while activity is affected by penicillin susceptibility, faropenem retains significant potency against resistant phenotypes. nih.gov

Similarly, a study of European respiratory pathogens found faropenem MIC90 values of ≤1 mg/L across all countries, even those with high rates of penicillin resistance. oup.com Against penicillin-resistant S. pneumoniae, faropenem's MIC90s (0.5–1 mg/L) were at least two-fold lower than those of co-amoxiclav. oup.com Faropenem has also demonstrated potent activity against Streptococcus pyogenes. asm.orgoup.com

**Table 1: In Vitro Activity of Faropenem against *Streptococcus pneumoniae***

| Penicillin Susceptibility | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |

|---|---|---|---|

| Susceptible | - | 0.008 | nih.gov |

| Intermediate | - | 0.25 | nih.gov |

| Resistant | - | 1.0 | nih.gov |

| All Strains (UK isolates) | 0.008 | 0.25 | maynoothuniversity.ie |

| All Strains (US isolates) | - | 0.25 | nih.gov |

Faropenem is active against methicillin-susceptible Staphylococcus aureus (MSSA), with one study reporting an MIC90 of 0.12 mg/L. nih.govoup.com Its activity against methicillin-resistant S. aureus (MRSA) is limited, a characteristic it shares with other carbapenem-like agents. nih.govchemicalbook.com While some research indicates that faropenem is more active against MRSA than other β-lactams, with an MIC90 of 2 mg/L, other studies have found many MRSA strains to be resistant. nih.govoup.comoup.comresearchgate.net One study noted that while all MSSA isolates were susceptible, only a small fraction of MRSA isolates were. researchgate.net Another investigation found that 18 of 31 MRSA strains were inhibited by faropenem concentrations of ≤2 mg/L, but nine strains had MICs >128 mg/L. oup.com

**Table 2: In Vitro Activity of Faropenem against *Staphylococcus aureus***

| Strain | MIC50 (mg/L) | MIC90 (mg/L) | Source(s) |

|---|---|---|---|

| MSSA | - | 0.12 | nih.govoup.com |

| MRSA | - | 2.0 | nih.govoup.com |

The activity of faropenem against Enterococcus species is generally modest. It demonstrates some activity against Enterococcus faecalis. nih.govoup.com However, it is considered not active against Enterococcus faecium, particularly vancomycin-resistant strains. nih.govchemicalbook.comresearchgate.netnih.gov

Activity against Staphylococcus aureus (including MRSA)

Activity Against Gram-Negative Bacterial Species

Faropenem shows a broad range of activity against many Gram-negative bacteria, including common respiratory and urinary tract pathogens. ciplamed.comjlabphy.orgresearchgate.net It is notably stable against many β-lactamases produced by these organisms. ciplamed.comnih.gov

Faropenem demonstrates good activity against Escherichia coli and Klebsiella pneumoniae. ciplamed.comchemicalbook.com Its stability to ESBLs makes it a potential option for infections caused by resistant strains. medwinpublishers.comasm.org In a study of third-generation cephalosporin-resistant clinical isolates, most of which were ESBL producers, 37 of 48 isolates had a faropenem MIC of ≤1 mg/L, and another seven had an MIC of 2 mg/L. asm.orgnih.gov However, there are emerging reports of decreased susceptibility in some strains of E. coli and K. pneumoniae, highlighting the need for ongoing surveillance. fortunepublish.com

Table 3: In Vitro Activity of Faropenem against Select Enterobacteriaceae

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |

|---|---|---|---|

| Escherichia coli | 0.5 | 1.0 | jlabphy.org |

| Klebsiella pneumoniae | 0.5 | 1.0 | jlabphy.org |

| 3rd-Gen Cephalosporin-Resistant E. coli & K. pneumoniae | ≤1.0 (for 77% of isolates) | >2.0 (for 8% of isolates) | asm.orgnih.gov |

Faropenem is active against Haemophilus influenzae, including strains that produce β-lactamase. chemicalbook.commaynoothuniversity.ie Studies have shown that its activity is not significantly compromised by β-lactamase production. nih.govasm.org In a U.S. surveillance study, the faropenem MIC90 was 0.5 µg/mL for β-lactamase-positive strains and 1 µg/mL for β-lactamase-negative strains. nih.gov Another study of European isolates reported MIC50 and MIC90 values of 0.5 and 1 mg/L, respectively, for both β-lactamase-positive and -negative isolates. oup.com

**Table 4: In Vitro Activity of Faropenem against *Haemophilus influenzae***

| β-Lactamase Production | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |

|---|---|---|---|

| Positive (US isolates) | - | 0.5 | nih.gov |

| Negative (US isolates) | - | 1.0 | nih.gov |

| Positive/Negative (European isolates) | 0.5 | 1.0 | oup.com |

Activity against Enterobacteriaceae (ESBL-producing strains)

Faropenem demonstrates significant in vitro activity against many Enterobacteriaceae that produce extended-spectrum β-lactamases (ESBLs), which are enzymes that confer resistance to most β-lactam antibiotics. oup.comoup.com Faropenem's stability against hydrolysis by nearly all β-lactamases, including ESBLs and AmpC enzymes, contributes to its effectiveness. medwinpublishers.com

Research has consistently shown that faropenem is active against ESBL-producing Escherichia coli and Klebsiella pneumoniae. medwinpublishers.comsci-hub.se In a large survey of cephalosporin-resistant Enterobacteriaceae, the modal Minimum Inhibitory Concentration (MIC) of faropenem for E. coli or Klebsiella spp. with CTX-M or non-CTX-M ESBLs was 0.5–1 mg/L. oup.com Over 95% of these isolates were susceptible to faropenem at a concentration of ≤2 mg/L. oup.com Another study found that among ESBL-producing isolates, the resistance rate to faropenem was 2.27% for E. coli and 0% for K. pneumoniae. sci-hub.se Similarly, a retrospective analysis of urinary tract infections (UTIs) showed that all isolates of ESBL-producing E. coli (54) and K. pneumoniae (9) were susceptible to faropenem based on disk diffusion testing. asm.org

However, its activity is less potent against other members of the Enterobacteriaceae family, such as Enterobacter and Citrobacter species, particularly those with derepressed AmpC β-lactamase production. oup.com For these organisms, modal MICs were higher, ranging from 2–4 mg/L, with some AmpC-derepressed Enterobacter spp. requiring MICs of 16 mg/L. oup.com The introduction of certain carbapenemase enzymes, such as NMC-A and IMP types, has also been shown to cause a significant rise in faropenem MICs. oup.com

Table 1: In Vitro Activity of Faropenem against ESBL-Producing Enterobacteriaceae

| Bacterial Species | Number of Isolates | Faropenem MIC Range (mg/L) | Faropenem MIC90 (mg/L) | Percent Susceptible/Resistant | Source(s) |

|---|---|---|---|---|---|

| Escherichia coli (ESBL-producing) | 44 | - | - | 2.27% Resistant | sci-hub.se |

| Klebsiella pneumoniae (ESBL-producing) | 34 | - | - | 0% Resistant | sci-hub.se |

| E. coli (CTX-M or other ESBL) | Not specified | - | 1 | >95% Susceptible at ≤2 mg/L | oup.com |

| Klebsiella spp. (CTX-M or other ESBL) | Not specified | - | 1 | >95% Susceptible at ≤2 mg/L | oup.com |

| Enterobacter spp. (ESBL/derepressed AmpC) | Not specified | - | 4 | - | oup.com |

| Citrobacter spp. (ESBL/derepressed AmpC) | Not specified | - | 2 | - | oup.com |

| Serratia spp. (derepressed AmpC) | Not specified | - | 16 | - | oup.com |

| Third-Gen Cephalosporin-Resistant E. coli & K. pneumoniae | 48 (44 ESBL, 8 AmpC) | ≤1 (in 37 isolates), 2 (in 7 isolates), >2 (in 4 isolates) | - | - | asm.org |

Intrinsic Resistance in specific Gram-negative species (e.g., Acinetobacter spp., Pseudomonas aeruginosa)

Faropenem displays weak activity against certain clinically important Gram-negative pathogens due to intrinsic resistance mechanisms. oup.comnih.gov Notably, Pseudomonas aeruginosa and Acinetobacter baumannii exhibit high levels of intrinsic resistance to faropenem and other penem (B1263517) antibiotics. nih.govsemanticscholar.orgchemotherapy.or.jpwikipedia.org

In P. aeruginosa, this resistance is not attributed to lower affinity for penicillin-binding proteins (PBPs), but rather to a combination of factors that limit the drug's access to its targets. nih.govasm.org The primary mechanisms include a low-permeability outer membrane and the active removal of the antibiotic from the cell by the MexAB-OprM multidrug efflux pump. nih.govmdpi.com The chromosomally encoded AmpC β-lactamase also contributes to this intrinsic resistance. nih.govmdpi.com Studies using isogenic mutants have demonstrated that overcoming this high resistance requires the simultaneous loss of both the MexAB-OprM efflux system and the outer membrane barrier, or both the efflux system and AmpC β-lactamase activity. nih.govasm.org The rate of faropenem permeation across the P. aeruginosa outer membrane is only about 30% of that of imipenem (B608078), a carbapenem (B1253116) with strong activity against this species. asm.org

Similarly, Acinetobacter baumannii possesses intrinsic resistance mechanisms, such as the production of chromosomally encoded cephalosporinases (AmpC) and OXA-type carbapenemases, which contribute to its reduced susceptibility to many β-lactams, including faropenem. ppidjournal.comnih.gov While faropenem alone is generally not effective, some research has explored its use in combination with a β-lactamase inhibitor like sulbactam, which showed some synergistic antibacterial action against multi-drug resistant A. baumannii in one study. google.com

Activity Against Anaerobic Pathogens

Faropenem exhibits broad-spectrum and potent in vitro activity against a wide range of anaerobic bacteria. medwinpublishers.comnih.gov Its efficacy is comparable to that of imipenem and meropenem (B701) against these organisms. nih.govtandfonline.com In a study evaluating 462 anaerobic bacterial strains, the faropenem MIC required to inhibit 90% of isolates (MIC90) was 1 mg/L for all Gram-negative anaerobes and 1 mg/L for all Gram-positive anaerobes. nih.govtandfonline.com This activity extends to β-lactamase-producing strains. oup.com

Susceptibility of Clostridium perfringens

Faropenem is highly active against Clostridium perfringens. medwinpublishers.comnih.gov Multiple studies have reported MIC values indicating good susceptibility. Representative MICs for C. perfringens range from 0.25 to 1 µg/mL. toku-e.com Research comparing its activity to other agents found faropenem to be as active as metronidazole (B1676534) and clindamycin (B1669177) against this pathogen. medwinpublishers.comoup.com The MIC90 for C. perfringens has been reported to be ≤ 1 mg/L. oup.comnih.gov

Efficacy against Anaerobic Pathogens Causing Oral Infections

Faropenem has demonstrated potent antibacterial activity against anaerobic pathogens commonly associated with oral and periodontal infections. oup.comtoku-e.comnih.gov A study comparing faropenem to other antimicrobials against 106 isolates from systemic infections, including numerous periodontal pathogens, found it to be highly active against all tested anaerobes with an MIC90 of ≤ 0.5 mg/L. oup.comresearchgate.net The tested organisms included species of Porphyromonas, Prevotella, Actinomyces, Fusobacterium, and Peptostreptococcus. oup.comnih.gov The activity of faropenem was comparable to co-amoxiclav and cefoxitin (B1668866) and superior to that of clindamycin and metronidazole against these oral pathogens. oup.com Furthermore, time-kill kinetic studies showed that faropenem was bactericidal against both β-lactamase-positive and -negative anaerobic bacteria implicated in oral infections. oup.com

Table 2: In Vitro Activity of Faropenem against Anaerobic Pathogens

| Bacterial Group/Species | Number of Isolates | Faropenem MIC90 (mg/L) | Source(s) |

|---|---|---|---|

| Gram-negative anaerobes (overall) | Not specified | 1 | nih.govtandfonline.com |

| Gram-positive anaerobes (overall) | Not specified | 1 | nih.govtandfonline.com |

| Bacteroides fragilis | Not specified | 4 | oup.comnih.gov |

| Clostridium perfringens | Not specified | ≤ 1 | oup.comnih.gov |

| Peptostreptococci | Not specified | ≤ 1 | nih.gov |

| Anaerobic periodontal pathogens (overall) | 106 | ≤ 0.5 | oup.comnih.gov |

Activity Against Atypical Pathogens (e.g., Mycobacterium tuberculosis)

Recent research has highlighted the potential of faropenem against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Faropenem has been shown to efficiently kill M. tuberculosisin vitro, even without the co-administration of a β-lactamase inhibitor like clavulanate. nih.gov This is a notable advantage over other β-lactams such as meropenem, which require a β-lactamase inhibitor for optimal activity against this pathogen. nih.gov

The mechanism of action involves the efficient inactivation of L,D-transpeptidases, enzymes crucial for the synthesis of the mycobacterial cell wall. nih.gov Faropenem inactivates these target enzymes 6- to 22-fold more efficiently than meropenem does. nih.gov This potent action leads to the rapid cytolysis of M. tuberculosis cells. nih.govresearchgate.net

The MIC for faropenem against M. tuberculosis has been determined to be 1.3 µg/mL. nih.gov While it inhibits mycobacterial growth at this concentration, bactericidal activity is observed at concentrations above 4 µg/mL. nih.gov Some studies suggest synergistic activity with rifampicin (B610482) in vitro. oup.combinasss.sa.cr However, clinical studies have yielded mixed results, with one trial indicating that faropenem alone was not active, possibly due to achieving plasma concentrations that were insufficient relative to the MIC. oup.comoup.com

Preclinical Pharmacological Research of Faropenem Sodium

In Vitro Pharmacokinetics and Metabolism Studies

In vitro studies, which are conducted in a controlled environment outside of a living organism, are crucial for understanding the fundamental properties of a drug candidate like faropenem (B194159). These studies provide initial data on how the drug is absorbed, distributed, metabolized, and excreted.

Stability in Biological Matrices

The stability of a drug in biological samples such as plasma, urine, and tissue homogenates is essential for accurate pharmacokinetic analysis. researchgate.net Faropenem has demonstrated stability in aqueous acid media. nih.gov It is also noted for its stability against hydrolysis by a wide range of beta-lactamases, which are enzymes produced by bacteria to inactivate beta-lactam antibiotics. ciplamed.commedchemexpress.com This stability is a key feature of its broad-spectrum activity. nih.govciplamed.com However, like many beta-lactams, faropenem's stability can be influenced by factors such as pH and the presence of certain enzymes in biological matrices. researchgate.net For instance, acyl glucuronides, a potential type of metabolite, are known to be more stable under acidic conditions (pH 4-5). researchgate.net

In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies in animal models are the next step in preclinical research, providing insights into how a drug behaves in a whole, living organism.

Murine Plasma Pharmacokinetics (e.g., Cmax, Tmax, AUC, T1/2)

Pharmacokinetic studies in mice have been conducted to understand the absorption, distribution, metabolism, and excretion of faropenem. In one study using female BALB/c mice, single intraperitoneal (i.p.) doses of faropenem sodium were administered at 2.5, 10, 11.7, 40, and 160 mg/kg. nih.gov The plasma concentrations of faropenem were measured at various time points. nih.gov

The key pharmacokinetic parameters observed were:

Tmax (Time to maximum concentration): The time to reach the peak plasma concentration was consistently observed at 5 minutes (0.083 hours) across all dose groups. nih.gov

Cmax (Maximum plasma concentration): The peak plasma concentrations increased with the dose. For doses of 2.5, 10, 11.7, 40, and 160 mg/kg, the Cmax values were 4.87, 22.6, 16.7, 71.1, and 234 µg/mL, respectively. nih.gov

AUC (Area under the curve): The total drug exposure also showed a dose-dependent increase. The AUC from time zero to infinity (AUC0-∞) for the respective doses were 1.16, 4.80, 5.24, 22.1, and 66.2 µg·h/mL. nih.gov

T1/2 (Half-life): The elimination half-life was approximately 0.19 hours, indicating rapid clearance from the plasma. nih.gov

These findings suggest that faropenem exhibits linear pharmacokinetics in mice within the evaluated dose range, meaning that Cmax and AUC increase proportionally with the dose. nih.gov

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0-∞ (µg·h/mL) | T1/2 (h) |

|---|---|---|---|---|

| 2.5 | 4.87 | 0.083 | 1.16 | ~0.19 |

| 10 | 22.6 | 0.083 | 4.80 | ~0.19 |

| 11.7 | 16.7 | 0.083 | 5.24 | ~0.19 |

| 40 | 71.1 | 0.083 | 22.1 | ~0.19 |

| 160 | 234 | 0.083 | 66.2 | 0.5 (second phase) |

Tissue Distribution in Preclinical Models

Studies on tissue distribution reveal where the drug travels in the body after administration. Research has shown that faropenem penetrates into the interstitial fluid (ISF) of lung, muscle, and liver tissues, with unbound concentrations in the ISF being similar to unbound concentrations in plasma. asm.org Faropenem has also been found in various other tissues and fluids, including the sputum, tonsil tissue, maxillary sinus mucous membrane, female genital organs, eyelids, subcutaneous tissues, and prostate tissue. ciplamed.com This wide distribution is indicative of its potential to treat infections in various body sites.

Pharmacodynamic Relationships in Preclinical Disease Models

Pharmacodynamics studies the relationship between drug concentration and its effect on the body, or in this case, on a pathogen. In preclinical models of infection, a key pharmacodynamic parameter for beta-lactam antibiotics like faropenem is the percentage of time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT>MIC). nih.gov The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

In a murine model of Bacillus anthracis infection, the efficacy of faropenem was strongly correlated with the %fT>MIC. nih.govnih.gov The study found that a %fT>MIC of 10.6% resulted in 50% efficacy (ED50), while a %fT>MIC of 13.4% and 16.4% corresponded to 90% (ED90) and 99% (ED99) efficacy, respectively. nih.govnih.gov This demonstrates that maintaining the drug concentration above the MIC for a specific duration is critical for its antibacterial effect. nih.gov This relationship is crucial for determining effective dosing regimens in clinical settings. nih.gov

In Vivo Efficacy Assessment in Animal Models (e.g., murine Bacillus anthracis inhalation model)

Faropenem has demonstrated significant efficacy in various animal models of infection. A key study evaluated its activity in a murine postexposure prophylaxis model for inhalational anthrax caused by Bacillus anthracis. researchgate.netnih.govnih.gov In this model, BALB/c mice were challenged with an aerosolized dose of the Ames strain of B. anthracis at 100 times the 50% lethal dose (LD50). researchgate.netnih.govnih.gov Faropenem was administered intraperitoneally starting 24 hours post-challenge with various dosing regimens (10, 20, 40, and 80 mg/kg/day) at intervals of 4, 6, and 12 hours for 14 days. researchgate.netnih.govnih.gov The study found that faropenem exhibited a high level of activity against B. anthracis in this model. researchgate.netnih.govnih.gov

The efficacy of faropenem has also been assessed in a mouse model of tuberculosis. asm.org While detailed quantitative results from this specific model are not extensively published in the provided context, the inclusion of faropenem in such studies highlights its broad spectrum of activity and its potential against challenging pathogens. asm.orgresearchgate.net

The following table summarizes the experimental setup of the Bacillus anthracis inhalation model.

| Parameter | Details |

| Animal Model | BALB/c mice researchgate.netnih.govnih.gov |

| Pathogen | Bacillus anthracis (Ames strain) researchgate.netnih.govnih.gov |

| Challenge Dose | 100 x 50% lethal dose (LD50) via aerosol inhalation researchgate.netnih.govnih.gov |

| Treatment Initiation | 24 hours post-challenge researchgate.netnih.govnih.gov |

| Dosing Regimens | 10, 20, 40, and 80 mg/kg/day (intraperitoneal) researchgate.netnih.govnih.gov |

| Dosing Intervals | 4, 6, and 12 hours researchgate.netnih.govnih.gov |

| Treatment Duration | 14 days researchgate.netnih.govnih.gov |

Pharmacokinetic/Pharmacodynamic (PK/PD) Target Determination (e.g., f %T>MIC)

The pharmacokinetic/pharmacodynamic (PK/PD) profile of faropenem has been evaluated to determine the parameters that best correlate with its antibacterial efficacy. In the lethal murine Bacillus anthracis inhalation model, several PK/PD indices were assessed, including the free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC), the maximum free-drug concentration to MIC ratio (fCmax/MIC), and the percentage of the dosing interval that the free-drug concentration remains above the minimum inhibitory concentration (f %T>MIC). nih.govnih.govasm.org

The analysis revealed that f %T>MIC had the strongest correlation with survival, with a coefficient of determination (R²) of 0.967. nih.govnih.govasm.org In contrast, minimal correlations were observed for fAUC/MIC and fCmax/MIC. nih.govnih.govasm.org The study determined that the 50%, 90%, and 99% effective doses (ED50, ED90, and ED99) corresponded to f %T>MIC values of 10.6%, 13.4%, and 16.4%, respectively. researchgate.netnih.govnih.gov The maximal effect (Emax) was observed at 89.3% survival. researchgate.netnih.govnih.gov These findings indicate that the efficacy of faropenem is primarily dependent on the duration of time its concentration exceeds the MIC of the pathogen. nih.govnih.govasm.org For cephalosporins, a related class of beta-lactam antibiotics, an fT>MIC of 40% is generally associated with bacteriostasis, while 60-70% is required for near-maximal bactericidal activity. asm.org

The following table presents the key PK/PD parameters for faropenem against B. anthracis in the murine model. researchgate.netnih.govnih.gov

| PK/PD Parameter | Value |

| f %T>MIC for ED50 | 10.6% |

| f %T>MIC for ED90 | 13.4% |

| f %T>MIC for ED99 | 16.4% |

| Emax (Maximal Efficacy) | 89.3% |

| Correlation with Survival (R²) | 0.967 |

Molecular Modeling and Simulation in Pharmacological Context

Molecular modeling and simulation have been instrumental in elucidating the mechanisms of action and resistance of faropenem at the molecular level. portico.orgresearchgate.netnih.gov

Modeling of Michaelis Complex with β-Lactamases

The stability of faropenem against extended-spectrum β-lactamases (ESBLs) has been investigated through the modeling of its Michaelis complex with Toho-1, a type of ESBL. portico.orgresearchgate.netnih.gov These models help to understand the initial, non-covalent binding of the antibiotic in the active site of the enzyme before the acylation reaction occurs. acs.org

Studies involving crystallographic analysis of faropenem with carbapenem-hydrolyzing β-lactamases, such as the class A serine β-lactamase KPC-2 and the metallo-β-lactamases VIM-2 and L1, have shown that faropenem is a substrate for these enzymes, although it is hydrolyzed less efficiently by KPC-2. researchgate.net The crystal structures of KPC-2 in complex with the hydrolyzed product of faropenem have provided insights into substrate recognition and the product release mechanism. nih.govosti.gov Specifically, these structures reveal the interactions between the hydrolyzed faropenem and key residues in the active site, such as Ser70 and Trp105. osti.gov

Modeling of PBP-Faropenem Complexes

The antibacterial activity of β-lactam antibiotics stems from their ability to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. researchgate.net Molecular modeling of the complex between faropenem and Escherichia coli PBP2 has suggested a characteristic affinity of faropenem for this protein. portico.orgresearchgate.netnih.gov In general, faropenem shows a high binding affinity for high-molecular-weight PBPs. researchgate.net

In Staphylococcus aureus and Streptococcus pneumoniae, faropenem exhibits a high binding affinity for PBP1, followed by PBP3 and PBP2. researchgate.net For E. coli, the highest affinity is for PBP2, followed by PBP1A, PBP1B, PBP3, and PBP4. researchgate.net Despite having a lower affinity for PBP2X in S. pneumoniae, faropenem maintains low MICs against penicillin-susceptible and non-susceptible strains. nih.gov

Crystal structures of Mycobacterium tuberculosis PBP3 in complex with faropenem have been solved, revealing the formation of stable acyl-enzyme complexes. rcsb.orgnih.gov These structures provide a detailed view of the covalent bond formed between the antibiotic and the active site serine of the PBP, explaining the mechanism of inactivation. rcsb.orgnih.gov The unique features of these interactions, including the tautomerization status of the carbapenem-derived acyl-enzyme complexes, have been highlighted. rcsb.orgnih.gov

The following table summarizes the binding affinities of faropenem for various PBPs in different bacterial species. researchgate.net

| Bacterial Species | PBP Binding Affinity Order |

| Staphylococcus aureus | PBP1 > PBP3 > PBP2 |

| Streptococcus pneumoniae | PBP1 > PBP3 > PBP2 |

| Escherichia coli | PBP2 > PBP1A > PBP1B > PBP3 > PBP4 |

| Proteus vulgaris | PBP4 > PBP1A > PBP2 > PBP3 |

| Serratia marcescens | PBP2 and PBP4 (preferential) |

Chemical Stability, Degradation Pathways, and Advanced Formulation Research Academic Perspective

Stability Under Various Environmental Conditions

The stability of faropenem (B194159) sodium is a critical factor influencing its formulation and storage. Research has delved into its susceptibility to degradation under different environmental stressors.

Influence of Moisture and Relative Humidity

Moisture is a significant factor in the degradation of faropenem sodium. Like many β-lactam antibiotics, faropenem is sensitive to moisture, with a primary degradation pathway involving the hydrolysis of the β-lactam ring. google.com The rate of this degradation is dependent on the water content within the system. google.com Studies have shown that in the solid state, the degradation of faropenem follows first-order kinetics, and this process is influenced by relative humidity (RH). researchgate.net

At an elevated relative humidity of 90.0%, the degradation kinetics are described by the equation ln k = (1.25 ± 0.22) × 10⁵ - (9004 ± 3479)(1/T). researchgate.net This indicates a clear relationship between the presence of moisture and the rate of degradation. The dependence of the degradation rate constant (k) on relative humidity can be expressed as ln k = (7.58 ± 1.88) × 10⁻² (RH%) - (5.90 ± 3.90) × 10⁻⁸. researchgate.net

Interestingly, the fusion of the β-lactam and thiazolidine (B150603) rings in faropenem's structure is thought to reduce intra-ring stress, which contributes to a lower susceptibility to degradation in both dry air and at increased relative humidity compared to some other β-lactam antibiotics. researchgate.netnih.gov However, high humidity conditions can still lead to physical changes in tablets, such as a deterioration in hardness and changes in appearance. pharmaguideline.com For instance, tablets stored under high humidity may absorb moisture, leading to the formation of interconnected cracks. pharmaguideline.com In some formulations, high humidity and high temperature have been shown to have a significant impact on the formation of polymers. google.com

Table 1: Influence of Relative Humidity on Faropenem Degradation

| Parameter | Value | Reference |

|---|---|---|

| Degradation kinetics at 90.0% RH | ln k = (1.25 ± 0.22) × 10⁵ - (9004 ± 3479)(1/T) | researchgate.net |

| Dependence of rate constant on RH% | ln k = (7.58 ± 1.88) × 10⁻² (RH%) - (5.90 ± 3.90) × 10⁻⁸ | researchgate.net |

Thermal Degradation Characteristics and Kinetics

Temperature is another critical factor affecting the stability of this compound. The compound is unstable to heat, and increased temperatures accelerate its degradation. google.com Thermal degradation of faropenem in the solid state also follows first-order kinetics. researchgate.netresearchgate.net

In dry air, the temperature dependence of the degradation rate is given by the equation ln k = (2.03 ± 3.22) × 10⁴ - (9761 ± 3052)(1/T). researchgate.net A study on the thermal kinetic characteristics of this compound at 60°C determined the chemical kinetic equation to be LnC/C₀ = -0.0042t + 0.35. researchgate.net This indicates that the thermal degradation follows a first-grade dynamic equation. researchgate.net The thermal decomposition of cephalosporins, a related class of antibiotics, has been shown to increase with the water content in the sample at lower temperatures. google.com

Forced degradation studies have confirmed that faropenem is unstable under thermal stress. researchgate.net The sample has been observed to be unstable to temperature, with a significant increase in impurities when stored at 40°C and 60°C for 5 and 10 days. google.com

Table 2: Thermal Degradation Kinetic Parameters for Faropenem

| Condition | Kinetic Equation | Reference |

|---|---|---|

| Dry Air | ln k = (2.03 ± 3.22) × 10⁴ - (9761 ± 3052)(1/T) | researchgate.net |

| 60°C | LnC/C₀ = -0.0042t + 0.35 | researchgate.net |

Photolytic, Acidic, and Alkaline Degradation

This compound is susceptible to degradation under various stress conditions, including light, acid, and alkali. researchgate.net Forced degradation studies have consistently shown that the drug is unstable under these conditions. researchgate.netrjptonline.org

Photolytic Degradation: Exposure to light can lead to the degradation of faropenem. Studies have subjected faropenem solutions to UV radiation (254 nm and 300-400 nm) and found evidence of degradation. rjptonline.orgingentaconnect.comingentaconnect.com

Acidic and Alkaline Degradation: Faropenem undergoes hydrolysis in both acidic and alkaline environments. rjptonline.org It is particularly susceptible to alkaline degradation. rjptonline.org The cleavage of the β-lactam ring is a primary pathway for degradation in aqueous solutions, initiated by a nucleophilic attack on the carbonyl carbon of the β-lactam moiety. researchgate.net

In acidic conditions (e.g., 1N HCl), significant degradation has been observed. rjptonline.org Similarly, in alkaline conditions (e.g., 0.01N and 0.1N NaOH), faropenem shows major degradation. rjptonline.orgingentaconnect.com The rate of degradation is generally faster in alkaline solutions compared to acidic solutions. researchgate.netrjptonline.org

Identification and Structural Elucidation of Degradation Products

Understanding the degradation products of faropenem is crucial for ensuring the quality and safety of its pharmaceutical formulations. Various analytical techniques, including HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, have been employed to identify and characterize these products.

Characterization of β-Lactam Ring Opening Products

The most common degradation pathway for faropenem, as with other β-lactam antibiotics, is the hydrolysis of the β-lactam ring. google.comresearchgate.net This process leads to the formation of several degradation products.

Crystallographic and solution-state NMR studies on the interaction of faropenem with β-lactamases have provided insights into the products formed upon ring opening. These studies have revealed the formation of an imine product resulting from the cleavage of the β-lactam ring. researchgate.netox.ac.uknih.govresearchgate.net In addition to the imine, an enamine product with a closed tetrahydrofuran (B95107) ring has also been observed in solution. researchgate.netox.ac.uk The hydrolysis of the β-lactam ring is the major reaction observed, even in the presence of other potential reactions in the side chain. wur.nl One of the main thermal degradation impurities has been identified as 5-tetrahydrofuran-thiazole-4-sodium formate (B1220265). researchgate.net

Characterization of Tetrahydrofuran (THF) Ring Opening Products

The chiral tetrahydrofuran (THF) substituent at the C2 position of faropenem is a key structural feature that contributes to its improved chemical stability compared to some other penems. researchgate.netingentaconnect.com However, under certain conditions, this ring can also undergo opening.

Studies involving the interaction of faropenem with specific β-lactamases (KPC-2 and VIM-2) have shown that in addition to the β-lactam ring opening, the THF ring can also open to form an alkene. researchgate.netox.ac.uknih.gov Interestingly, in the presence of another β-lactamase (L1), the THF ring remained intact in the crystal structure, although solution studies indicated its opening. researchgate.netox.ac.uknih.gov Solution-state NMR studies have confirmed the formation of imine products where the THF ring is opened across reactions with several different β-lactamases. researchgate.netox.ac.uknih.gov A THF ring-closed imine product was also observed, but less frequently. researchgate.netox.ac.uk

Degradation Kinetics and Thermodynamic Parameters

The degradation of faropenem has been shown to follow first-order reaction kinetics, where the rate of degradation is dependent on the substrate concentration. nih.govtandfonline.com This has been observed in studies of the compound in its solid state, both in dry air and under conditions of increased relative humidity (RH). nih.govtandfonline.com Kinetic analysis under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal degradation, further confirms that the degradation process is a pseudo-first-order reaction. researchgate.netresearchgate.netnih.gov

Research into the solid-state stability of faropenem has provided specific thermodynamic parameters and kinetic models. The relationship between the degradation rate constant (k) and temperature (T) was established, yielding distinct equations for degradation in dry air versus a high-humidity environment. nih.govresearchgate.net

At 90.0% RH, the dependence is described by the equation: ln k = (1.25 ± 0.22) × 10⁵ – (9004 ± 3479)(1/T) nih.govresearchgate.net

In dry air, the relationship is: ln k = (2.03 ± 3.22) × 10⁴ – (9761 ± 3052)(1/T) nih.govresearchgate.net

Furthermore, the influence of relative humidity on the degradation rate constant was modeled by the equation: ln k = (7.58 ± 1.88) × 10⁻² (RH%) – (5.90 ± 3.90) × 10⁻⁸ nih.govresearchgate.net

A study on the thermal degradation characteristics of faropenem at 60°C determined the chemical kinetic equation to be LnC/C₀ = -0.0042t + 0.35, confirming a first-grade dynamic equation for its thermal kinetics. researchgate.net From these kinetic studies, key thermodynamic parameters for the degradation of faropenem, including the energy of activation (Ea), enthalpy of activation (ΔH≠a), and entropy of activation (ΔS≠a), have been calculated. nih.govtandfonline.comresearchgate.net These parameters are crucial for understanding the energy requirements and the molecular disorder changes during the degradation process.

| Parameter | Condition | Value |

|---|---|---|

| Arrhenius Equation (ln k = f(1/T)) | Dry Air | ln k = (2.03 ± 3.22) × 10⁴ – (9761 ± 3052)(1/T) |

| 90.0% RH | ln k = (1.25 ± 0.22) × 10⁵ – (9004 ± 3479)(1/T) | |

| Humidity Dependence (ln k = f(RH%)) | Varying RH | ln k = (7.58 ± 1.88) × 10⁻² (RH%) – (5.90 ± 3.90) × 10⁻⁸ |

| Thermal Degradation at 60°C (LnC/C₀ = f(t)) | 60°C | LnC/C₀ = -0.0042t + 0.35 |

| Thermodynamic Parameter | Description |

|---|---|

| Energy of Activation (Ea) | The minimum energy required to initiate the degradation reaction. Calculated from the kinetic data. researchgate.net |

| Enthalpy of Activation (ΔH≠a) | The change in heat content in the process of reaching the transition state. Calculated for the degradation process. researchgate.net |

| Entropy of Activation (ΔS≠a) | The change in randomness or disorder when the reactants form the transition state. Calculated for the degradation process. researchgate.net |

Impact of Structural Features on Chemical and Enzymatic Stability

The chemical and enzymatic stability of faropenem is profoundly influenced by its unique molecular architecture, which sets it apart from other β-lactam antibiotics like carbapenems and cephalosporins. nih.gov

The core penem (B1263517) structure consists of a β-lactam ring fused to an unsaturated five-membered thiazolidine ring. nih.gov This fusion of the β-lactam and thiazolidine rings results in reduced intra-ring stress, which contributes to a lower susceptibility to degradation compared to the more strained bicyclic systems of some other β-lactams. nih.govresearchgate.net The introduction of a sulfur atom in the five-membered ring, differentiating it from the carbon-containing pyrrolidine (B122466) ring of carbapenems, is a key feature. tandfonline.comnih.gov The C–S–C bond angle and the longer carbon-sulfur bond distance are thought to decrease the chemical susceptibility of the bicyclic ring system to degradation. tandfonline.com

Several substituents on this core structure are critical for faropenem's stability profile:

C6 Hydroxyethyl (B10761427) Group: The trans-configuration of the hydrogen atoms at the C5 and C6 positions of the β-lactam ring imparts a high degree of stability against hydrolysis by most β-lactamase enzymes. nih.gov

C2 Chiral Tetrahydrofuran Ring: This neutral substituent at the C2 position is a defining feature of faropenem. mdpi.comnih.gov It is crucial for its enhanced chemical stability and is responsible for its stability against hydrolysis by the mammalian renal enzyme dehydropeptidase-I (DHP-I). nih.govmdpi.comnih.gov This stability eliminates the need for co-administration with a DHP-I inhibitor, a requirement for early carbapenems like imipenem (B608078). researchgate.netnih.gov

Faropenem has demonstrated pronounced stability against a wide array of β-lactamases, including Class A (penicillinases, TEM-1, TEM-3, TEM-9, SHV-1), Class C (AmpC), and Class D enzymes. researchgate.netnih.govoup.comnih.gov While it is susceptible to hydrolysis by metallo-β-lactamases (Class B), the rate of hydrolysis is reported to be five times lower than that for imipenem. researchgate.netnih.gov This broad resistance to enzymatic degradation is a direct result of its structural features, which hinder the effective binding and catalytic action of these enzymes. patsnap.com

Analytical Chemistry Methodologies for Faropenem Sodium Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatography, particularly liquid chromatography, is extensively used for the separation, identification, and quantification of Faropenem (B194159) sodium and its related substances. These methods offer high resolution and sensitivity, making them ideal for analyzing complex mixtures and detecting trace-level impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as a robust and widely adopted method for the routine analysis of Faropenem sodium. ijpcbs.comijpcbs.comoalib.com This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

Several RP-HPLC methods have been developed and validated for the determination of Faropenem in pure form and pharmaceutical formulations. ijpcbs.com These methods are valued for their simplicity, sensitivity, specificity, and precision. ijpcbs.com A common stationary phase used is the C18 column, which provides excellent separation for Faropenem and its degradation products. ijpcbs.comingentaconnect.comingentaconnect.com

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. Typical mobile phases consist of a mixture of a buffer solution and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). ijpcbs.comingentaconnect.comijprajournal.com For instance, one method employs a mobile phase of phosphate (B84403) buffer and methanol in a 55:45 v/v ratio. ijpcbs.comijpcbs.com Another utilizes an acetate (B1210297) buffer (pH 3.5) mixed with acetonitrile (70:30 v/v). ingentaconnect.com The pH of the buffer is a key factor, with values around 3.5 to 3.8 often being used. ijpcbs.comingentaconnect.com

Detection is commonly performed using a UV detector at a wavelength where Faropenem exhibits maximum absorbance, typically in the range of 305 nm to 323 nm. ingentaconnect.comingentaconnect.comresearchgate.net The flow rate is generally maintained around 1.0 to 1.3 mL/min. ijpcbs.comingentaconnect.com These methods have demonstrated good linearity over a range of concentrations, making them suitable for quantitative analysis. ijpcbs.comingentaconnect.com For example, one method showed linearity in the concentration range of 80-600 μg/mL. ijpcbs.comijpcbs.com

Forced degradation studies using RP-HPLC have been instrumental in understanding the stability of this compound under various stress conditions, including acidic, alkaline, oxidative, and photolytic environments. ingentaconnect.comresearchgate.net These studies help in identifying potential degradation products and establishing the stability-indicating nature of the analytical method. ingentaconnect.com

Interactive Data Table: RP-HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | Inertsil C18 (150 mm x 4.6 mm, 5 µm) ijpcbs.com | C18 (250 mm x 4.6 mm, 5 µm) ingentaconnect.com | C18 (250 mm X 4.6 mm, 5µ) ijprajournal.com |

| Mobile Phase | Phosphate buffer:Methanol (55:45 v/v) ijpcbs.com | Acetate buffer (pH 3.5):Acetonitrile (70:30 v/v) ingentaconnect.com | Methanol:Water (70:30 v/v), pH 3 with o-Phosphoric acid ijprajournal.com |

| Flow Rate | 1.0 mL/min ijpcbs.com | 1.3 mL/min ingentaconnect.com | 1 mL/min ijprajournal.com |

| Detection Wavelength | 316 nm ijpcbs.com | 323 nm ingentaconnect.com | 309 nm ijprajournal.com |

| Linearity Range | 80-600 µg/mL ijpcbs.com | Not Specified | 50-100 µg/mL ijprajournal.com |

| Retention Time | Not Specified | Not Specified | 7.47 min ijprajournal.com |

Ultra-Performance Liquid Chromatography (UPLC)